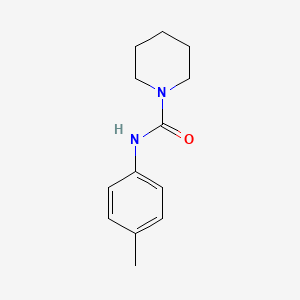

N-(4-methylphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)14-13(16)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXGCPYCUKGQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 4-methylphenylamine with piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

N-(4-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring or the phenyl group is substituted with other functional groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-methylphenyl)piperidine-1-carboxamide serves as:

- Building block : It is used to synthesize more complex organic compounds and pharmaceuticals.

- Ligand in coordination chemistry : Exhibiting properties that allow it to form complexes with metal ions.

Biology

Biological studies have highlighted several potential applications:

- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential use in developing new antibiotics.

- Anticancer Properties : Preliminary investigations have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being explored for:

- Therapeutic Agents : Its structural similarity to known drugs suggests potential applications as an analgesic or antidepressant. Ongoing studies are assessing its efficacy and safety profiles in clinical settings.

- Neurological Disorders : There is interest in evaluating its effects on neurotransmitter systems, which could lead to treatments for conditions such as depression or anxiety.

Industry

In industrial applications, this compound is utilized for:

- Production of Specialty Chemicals : Its unique chemical properties make it suitable for developing agrochemicals and other specialty materials.

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing various pharmaceutical compounds.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Chen et al. (2012) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains, indicating potential for antibiotic development. |

| Boja et al. (2011) | Anticancer Properties | Found that the compound induced apoptosis in specific cancer cell lines, warranting further investigation into its therapeutic potential. |

| Jakubowska et al. (2012) | Neurological Effects | Suggested modulation of neurotransmitter systems, indicating possible applications in treating mood disorders. |

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . The compound’s structure allows it to fit into the binding pockets of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group in piperidine-1-carboxamides significantly influences physicochemical and biological properties. Key analogues include:

Notes:

- Electron-donating groups (e.g., methyl) enhance lipophilicity, while halogens (Cl, Br, F) introduce electron-withdrawing effects, impacting receptor binding and metabolic stability.

- Unusually high yields (>100%) in some TAAR1 agonists (e.g., 120% for compound 6 in ) may reflect measurement anomalies or unaccounted byproducts .

Modifications on the Piperidine Ring

Variations in the piperidine ring include substituents at the 4-position or additional functional groups:

Structural Insights :

- The piperidine ring predominantly adopts a chair conformation, as confirmed by X-ray crystallography in N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .

- Hydrogen bonding (e.g., N–H···O) stabilizes crystal packing, influencing solubility and formulation .

Pharmacological and Physicochemical Properties

Physical Properties

| Compound | Molecular Weight | Calculated logP* | Aqueous Solubility (Predicted) |

|---|---|---|---|

| This compound | 274.34 g/mol | 2.8 | Moderate (≈50 µM) |

| N-(4-Chlorophenyl) analogue | 294.78 g/mol | 3.2 | Low (≈20 µM) |

| N-(4-Bromophenyl) analogue | 339.23 g/mol | 3.5 | Very low (≈10 µM) |

| N-(3-Fluoro-4-methylphenyl) derivative | 307.37 g/mol | 2.9 | Moderate (≈40 µM) |

*Estimated using fragment-based methods.

Biological Activity

N-(4-methylphenyl)piperidine-1-carboxamide, a compound characterized by its piperidine structure, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.29 g/mol. The compound features a carboxamide functional group attached to a piperidine ring, along with a para-methylphenyl substituent. This unique structural configuration is pivotal to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Ring : Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.

- Introduction of Carboxamide Group : The carboxamide functional group is introduced via acylation reactions.

- Substitution with Para-Methylphenyl : The para-methylphenyl group is incorporated through nucleophilic substitution methods.

These synthetic routes ensure high purity and yield suitable for biological testing.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Antidepressant Effects

Studies have shown that this compound has potential antidepressant properties, likely due to its interaction with neurotransmitter systems. It has been reported to modulate trace amine-associated receptors (TAARs), which are implicated in mood regulation .

2. Anticancer Properties

This compound has demonstrated promising anticancer effects in various studies:

- Cell Line Studies : In vitro evaluations revealed that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve apoptosis induction and cell cycle arrest .

- In Vivo Efficacy : Animal studies are ongoing to assess the compound's efficacy in tumor models, with preliminary results suggesting significant tumor growth inhibition .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

- Trace Amine-Associated Receptors : Binding affinity studies indicate that the compound acts as an agonist at TAARs, influencing neurotransmitter release and signaling pathways associated with mood and cognition .

- Enzyme Interaction : It has been shown to modulate enzymatic activity related to inflammation and cancer progression, potentially affecting kinases and proteases involved in these processes .

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential applications of this compound in medical research:

- Case Study 1 : A study on its antidepressant effects demonstrated significant behavioral improvements in rodent models treated with the compound compared to controls.

- Case Study 2 : In vitro tests on MDA-MB-231 cells showed that treatment with this compound led to increased caspase-3 activity, indicating enhanced apoptosis at concentrations as low as 10 μM .

Q & A

What are the recommended methods for synthesizing N-(4-methylphenyl)piperidine-1-carboxamide, and how can purity be validated?

Basic Research Question

Methodology :

- Synthetic Route : React 4-methylphenyl isocyanate with piperidine derivatives under anhydrous conditions. For example, 5-chloro-1-(4-piperidyl)-2-benzimidazolinone can be coupled with 4-tolyl isocyanate in acetonitrile or DMF, yielding the target compound in ~78% purity .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate/petroleum ether) .

- Validation :

- ¹H/¹³C NMR : Compare observed shifts (e.g., δ 7.33–7.38 ppm for aromatic protons) with literature data .

- HRMS : Confirm molecular ion ([M]⁺) at m/z 384.1353 (calculated) vs. 384.1473 (observed) .

How can researchers resolve discrepancies between spectroscopic data and crystallographic findings during structural elucidation?

Advanced Research Question

Methodology :

- Cross-Validation :

- Software Tools : Refine crystallographic data using SHELXL (for small molecules) or WinGX (for symmetry operations) .

- Case Study : If NMR suggests a chair conformation for the piperidine ring but crystallography shows slight distortion, consider temperature-dependent NMR to probe dynamic effects .

What spectroscopic and computational techniques are essential for characterizing this compound?

Basic Research Question

Methodology :

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ (e.g., δ 155.3 ppm for carbonyl carbons) .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1650–1700 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-HRMS or EI-MS .

- Computational Modeling :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict NMR/IR spectra .

What safety precautions are critical when handling this compound during synthesis?

Basic Research Question

Methodology :

- Hazard Mitigation :

- Use fume hoods, gloves, and protective eyewear due to unknown acute/chronic toxicity .

- Avoid inhalation/dermal contact; prioritize waste neutralization (e.g., acidic hydrolysis for isocyanate residues) .

- Documentation : Maintain Safety Data Sheets (SDS) for all reagents and byproducts .

How do modifications to the aryl substituent (e.g., methyl vs. chloro) impact pharmacological activity?

Advanced Research Question

Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Pharmacokinetics : Evaluate logP (lipophilicity) changes via HPLC retention times or shake-flask partitioning .

What computational tools are recommended for modeling interactions between this compound and biological targets?

Advanced Research Question

Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to G protein-coupled receptors (GPCRs) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

- Validation : Cross-check docking scores with experimental IC₅₀ values from radioligand displacement assays .

How can researchers optimize reaction yields for this compound derivatives?

Basic Research Question

Methodology :

- Parameter Screening :

- Temperature : Test 0°C to reflux conditions for isocyanate coupling .

- Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) for amine activation .

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, stoichiometry) .

What strategies address low solubility of this compound in biological assays?

Advanced Research Question

Methodology :

- Formulation :

- Use co-solvents (DMSO ≤1% v/v) or cyclodextrin complexes .

- Synthesize prodrugs (e.g., ester derivatives) for enhanced aqueous solubility .

- Analytical Validation : Monitor solubility via dynamic light scattering (DLS) or nephelometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.